molecular formula C9H15ClF3N B1473873 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride CAS No. 22189-91-9

4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride

Cat. No. B1473873
CAS RN: 22189-91-9
M. Wt: 229.67 g/mol
InChI Key: PTPQDAKVIDFFEU-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride is a chemical compound with the CAS Number: 22189-91-9 . It has a molecular weight of 229.67 and its molecular formula is C9H15CLF3N . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14F3N.ClH/c10-9(11,12)7-1-4-8(13,5-2-7)6-3-7;/h1-6,13H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.21 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 175.4±35.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . The compound has a molar refractivity of 43.1±0.3 cm3 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

  • Synthesis of Heterocyclic Compounds: The structural reactivity and versatility of compounds structurally related to 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride make them valuable intermediates in the synthesis of a wide range of heterocyclic compounds, including pyrazolines, triazoles, and other nitrogen-containing heterocycles. These heterocyclic frameworks are central to many pharmaceuticals due to their biological activities (Gomaa & Ali, 2020).

Pharmacology and Drug Design

  • Antidepressant Properties: Certain tricyclic compounds with structural similarities to 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride have been explored for their antidepressant properties. These studies contribute to understanding the mechanisms of action of tricyclic antidepressants and challenge the biogenic amine hypothesis of depression (Zis & Goodwin, 1979).

Environmental Science

  • PFAS Removal: Research on amine-containing sorbents, which may be related to the functional groups in 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride, shows promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These studies focus on the interactions between amines and PFAS, highlighting the potential for developing effective filtration methods (Ateia et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N.ClH/c10-9(11,12)7-1-4-8(13,5-2-7)6-3-7;/h1-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPQDAKVIDFFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride

CAS RN

22189-91-9
Record name 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride
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